molecular formula C4H7F3N2O B189037 2-Amino-N-(2,2,2-trifluoroethyl)acetamide CAS No. 359821-38-8

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B189037
M. Wt: 156.11 g/mol
InChI Key: ACUOJJBRHCFOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(2,2,2-trifluoroethyl)acetamide is usually stable in the form of salt and is a key intermediate in the synthesis of fluralaner, a new broad-spectrum veterinary insecticide .


Synthesis Analysis

The method of preparing 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its salt involves reacting the glycine protected by N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product of 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The crude product can be salted with acid to get a salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, and finally, a base is added to dissociate pure 2-amino-N-(2,2,2-trifluoroethyl)acetamide .


Molecular Structure Analysis

The molecular formula of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide is C4H7F3N2O. Its molecular weight is 156.11 . The InChI code is 1S/C4H7F3N2O/c5-4(6,7)2-9-3(10)1-8/h1-2,8H2,(H,9,10) and the InChI key is ACUOJJBRHCFOKT-UHFFFAOYSA-N .

It is usually stable in the form of salt . The boiling point is predicted to be 227.5±40.0 °C and the density is predicted to be 1.294±0.06 g/cm3 .

Scientific Research Applications

Formation of Acetamide in Interstellar Medium

Acetamide, a molecule with a peptide bond, is significant in astrochemistry as it is detected in the interstellar medium (ISM) and believed to be a precursor for amino acids, essential for proteins. A study explored its formation in ISM, indicating its stability among its isomer family and proposing reactions for its formation in dense molecular clouds (Foo et al., 2018).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a step in antimalarial drug synthesis, was enhanced using immobilized lipase. The process optimization, mechanism, and kinetics of this reaction offer insights into efficient drug synthesis methodologies (Magadum & Yadav, 2018).

Peculiar Reactivity in Organic Synthesis

An unexpected C3-C4 bond fission in 4-Trifluoromethyl-3-oxo-β-lactams led to the formation of fluorinated amido esters. This study delved into the experimental and computational aspects of this unusual reactivity, contributing to the understanding of complex reaction mechanisms in organic synthesis (Thi et al., 2018).

Structural and Spectroscopic Analysis

Studies on various amide derivatives provided insights into their structural and spectroscopic characteristics. These analyses are pivotal in understanding the molecular structure and potential applications of these compounds in various scientific fields (Boechat et al., 2011).

Antibacterial Properties of Fluorinated Compounds

Research into fluorine-substituted amino-1,2,4-triazines revealed their potential antibacterial properties. This indicates the significance of fluorine chemistry in developing new antibacterial agents (Alharbi & Alshammari, 2019).

Synthesis and Application in Molecular Probes

The synthesis of N-trifluoroacetyl-protected amino acids and their use in preparing fluorine-labeled proteins demonstrate the application of these compounds in ¹⁹F magnetic resonance spectroscopy and imaging. This paves the way for their use as molecular probes in medical diagnostics (Chubarov et al., 2011).

Safety And Hazards

2-Amino-N-(2,2,2-trifluoroethyl)acetamide causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide are not mentioned in the sources, it is a key intermediate in the synthesis of fluralaner, a new broad-spectrum veterinary insecticide . This suggests potential applications in the development of new insecticides.

properties

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)2-9-3(10)1-8/h1-2,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUOJJBRHCFOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640911
Record name N-(2,2,2-Trifluoroethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

CAS RN

359821-38-8
Record name N-(2,2,2-Trifluoroethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YK Zhang, JJ Plattner, Y Zhou, M Xu, J Cao, Q Wu - Tetrahedron Letters, 2014 - Elsevier
Synthetically challenging isoxazoline indolizine amide compounds were designed and prepared for potential application to tropical diseases. Indolizine core structures were …
Number of citations: 6 www.sciencedirect.com
刘安昌, 姚明秋, 徐勋鹏, 徐婴兰 - 现代农药, 2022 - xdnyqk.com
: 为了研究氟雷拉纳适合于工业化生产的合成方法, 以2-氟甲苯为起始原料, 经乙酰氯酰化, 氰化钠氰基取代和硫酸水解得到4-乙酰基-2-甲基苯甲酸, 然后在三乙胺的作用下, 与3', 5'-二氯-2, 2, 2-…
Number of citations: 2 www.xdnyqk.com
Й БРУЭНИНГ - 2016 - elibrary.ru
Изобретение относится к способам получения соединений формулы 1 и 1А. Способ получения соединений формулы 1 включает (А) взаимодействие соединения формулы 2 …
Number of citations: 0 elibrary.ru

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